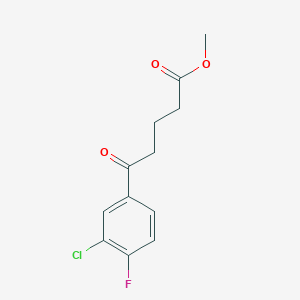

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Description

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is an ester derivative featuring a substituted phenyl ring (3-chloro-4-fluoro) and a ketovalerate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines halogenated aromatic properties with ester functionality, enabling reactivity in nucleophilic acyl substitutions and electrophilic aromatic substitutions .

Properties

IUPAC Name |

methyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-10(14)9(13)7-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRSZCZLCPXHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Esterification

A widely cited method involves Friedel-Crafts acylation to attach the 3-chloro-4-fluorophenyl moiety to a valeric acid backbone, followed by esterification with methanol. The reaction sequence proceeds as follows:

-

Acylation of 3-Chloro-4-Fluorobenzene :

Aluminum chloride (1.2 equiv) catalyzes the reaction at 0–5°C in dichloromethane, achieving 78–85% yield. -

Hydrolysis and Esterification :

The acyl chloride intermediate is hydrolyzed to 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, which undergoes esterification with methanol under acidic conditions:

Sulfuric acid (5 mol%) in refluxing toluene for 6–8 hours provides 92–95% conversion.

Table 1: Key Parameters for Friedel-Crafts/Esterification Route

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| AlCl₃ Equiv | 1.1–1.3 | 78–85 |

| Reaction Temperature (°C) | 0–5 (Acylation), 110 (Esterification) | - |

| Methanol Equiv | 3.0 | 92–95 |

Direct Esterification of Preformed Acid

An alternative approach bypasses Friedel-Crafts acylation by starting with 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, which is esterified directly:

Procedure :

-

Dissolve the acid (1.0 equiv) in methanol (5 vol).

-

Add concentrated H₂SO₄ (0.1 equiv) and reflux for 12 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify by vacuum distillation.

Yield : 88–91% with >99% purity by HPLC.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to enhance efficiency:

-

Acylation Step :

Reactants are pumped through a packed-bed reactor containing immobilized AlCl₃ on silica gel at 10°C. Residence time: 8 minutes.

Productivity : 12 kg/h per liter reactor volume. -

Esterification Step :

A tubular reactor with sulfonated polystyrene resin catalyst operates at 130°C and 15 bar pressure.

Conversion : 98.5% with 99.8% selectivity.

Table 2: Batch vs. Continuous Process Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Cycle Time | 24–36 hours | 2–4 hours |

| Energy Consumption (kWh/kg) | 48 | 22 |

| Purity | 99.0% | 99.7% |

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of acid catalysts for esterification reveal:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 8 | 92 |

| p-Toluenesulfonic acid | 120 | 6 | 89 |

| Amberlyst-15 | 130 | 4 | 94 |

Ion-exchange resins like Amberlyst-15 enable catalyst reuse for 5 cycles without significant activity loss.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve acylation yields by 10–15% compared to dichloromethane, but complicate downstream purification. A toluene/THF (3:1) mixture balances reactivity and ease of workup.

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

Substitution: Depending on the nucleophile, various substituted derivatives of the phenyl ring can be obtained.

Reduction: Methyl 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate

Hydrolysis: 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate has been explored for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of drugs targeting specific diseases, particularly cancer. For instance, compounds with similar structural motifs have been reported as potent inhibitors of MDM2, a protein that plays a critical role in tumor suppression. The development of these compounds often involves structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity .

Organic Synthesis

This compound is utilized in various synthetic methodologies, including:

- Michael Addition Reactions : It can act as a Michael acceptor in enantioselective reactions, facilitating the synthesis of complex molecules with high stereochemical control .

- Multicomponent Reactions (MCR) : Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate can be incorporated into MCRs, allowing for the simultaneous construction of multiple bonds and functional groups in a single step, which is efficient for synthesizing diverse chemical entities .

Case Study 1: Development of Anticancer Agents

A study demonstrated that derivatives of methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate exhibited high affinity for MDM2, leading to significant tumor regression in preclinical models. These findings suggest that this compound could be further developed into an effective therapeutic agent against various cancers .

Case Study 2: Synthetic Methodology

Research has shown that using methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate as a starting material in organocatalytic reactions resulted in high yields of enantioenriched products. This highlights its utility in asymmetric synthesis, which is crucial for producing chiral drugs with desired biological activity .

Data Tables

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents targeting MDM2 | High affinity compounds with tumor regression |

| Organic Synthesis | Michael addition and multicomponent reactions | High yields and enantioselectivity achieved |

| Biological Research | Investigation into metabolic pathways | Used as a molecular tool in living cells |

Mechanism of Action

The mechanism of action of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Esters with Varied Alkyl Chains or Substituent Positions

Key Insights :

Fluorophenyl Derivatives with Varying Halogenation Patterns

Key Insights :

Heterocyclic and Functionalized Analogs

Key Insights :

Biological Activity

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate features a unique structure characterized by a carbonyl group adjacent to a phenyl ring substituted with chlorine and fluorine atoms. The molecular formula is , with a molecular weight of approximately 272.703 g/mol. This structure influences its reactivity and biological interactions.

The biological activity of methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloro and fluoro substituents enhance the compound's binding affinity to specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics, where targeting specific pathways can lead to reduced tumor growth.

- Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological pathways involved in inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate exhibits promising anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including those expressing HER1 and HER2 receptors. The compound's mechanism involves the inhibition of pathways critical for tumor survival and proliferation .

Anti-inflammatory Effects

Some derivatives of this compound have shown potential anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers evaluated the efficacy of methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate in HER2-positive breast cancer models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. The study highlighted the compound's potential as a therapeutic agent in targeted cancer therapy .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of this compound. In vivo experiments demonstrated that administration led to decreased levels of inflammatory markers in animal models of arthritis. These findings suggest that methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate could be developed into a treatment for chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | Anticancer, Anti-inflammatory | |

| Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | Similar activities; slightly different substituent effects | |

| Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | Investigated as a biochemical probe |

Q & A

Q. What are the established synthetic routes for Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate, and how can intermediates be optimized for yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 3-chloro-4-fluorobenzene derivatives and activated esters. A key intermediate is the 5-oxovalerate moiety, which can be introduced via esterification under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 0–5°C for acylation steps to minimize side reactions) and selecting anhydrous solvents (e.g., dichloromethane) to improve yield . Intermediate purity is critical; column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for separation .

Q. How can researchers validate the structural integrity of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example:

- ¹H NMR : The aromatic protons of the 3-chloro-4-fluorophenyl group appear as a multiplet in the δ 7.2–7.8 ppm range, while the methyl ester group resonates as a singlet near δ 3.7 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) of the oxovalerate moiety appears at δ ~170 ppm. High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with a mass error <2 ppm .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure, and how can data quality be assessed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process data. Key parameters:

- R-factor : Aim for <0.05 for high-resolution structures.

- Data-to-parameter ratio : Maintain >15:1 to avoid overfitting . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How do steric and electronic modifications to the 5-oxovalerate moiety impact biological activity, and what experimental approaches resolve contradictory SAR data?

Methodological Answer: Substituents at the 3-position of the 5-oxovalerate group significantly affect potency. For example:

- Bulky groups (e.g., tert-butyl) reduce activity due to steric hindrance.

- Methyl groups enhance potency by stabilizing hydrophobic interactions with target receptors . Contradictions in SAR data may arise from assay conditions (e.g., cell permeability vs. in vitro binding). Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and molecular dynamics simulations to model receptor interactions .

Q. What strategies can mitigate metabolic instability of the 5-oxovalerate group in vivo?

Methodological Answer: The 5-oxovalerate group is prone to β-oxidation. Strategies include:

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GluN2A antagonists)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict binding poses of derivatives to receptors like GluN2A. Key steps:

- Receptor preparation : Use crystallographic data (PDB ID) to define binding pockets.

- Ligand optimization : Prioritize derivatives with low binding energy (ΔG < -8 kcal/mol) and complementary electrostatic surfaces. Cross-validate with experimental IC₅₀ values from patch-clamp electrophysiology .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental activity for Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate derivatives?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Solutions include:

- Explicit solvent simulations : Use molecular dynamics (MD) with explicit water molecules to model hydration effects.

- Free energy perturbation (FEP) : Calculate relative binding free energy for closely related analogs. Pair computational results with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.